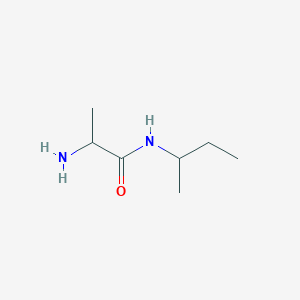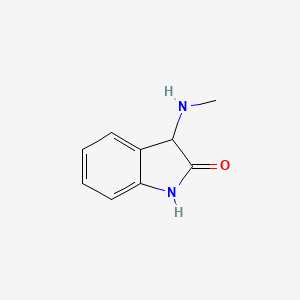![molecular formula C12H19NO4 B3212479 Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate CAS No. 1101747-43-6](/img/structure/B3212479.png)
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate has been studied for its potential applications in a variety of scientific research areas, including drug design, medicinal chemistry, and biotechnology. In drug design, this compound can be used to synthesize compounds that can modulate the activity of biological targets, such as proteins and enzymes. In medicinal chemistry, this compound can be used to synthesize compounds that can bind to and activate certain receptors in the body, such as those involved in pain relief. In biotechnology, this compound can be used to synthesize compounds that can modulate the expression of genes.
Wirkmechanismus
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate acts as an agonist, meaning it binds to and activates certain receptors in the body. When this compound binds to a receptor, it triggers a cascade of events that can lead to a variety of physiological and biochemical effects. For example, this compound can activate certain pathways in the body that can lead to the release of hormones, neurotransmitters, and other mediators that can affect the body’s physiology.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body’s biochemical and physiological processes. In particular, this compound has been studied for its potential effects on the body’s metabolism, immune system, and cardiovascular system. This compound has been shown to modulate the activity of certain enzymes involved in the metabolism of fats and carbohydrates, as well as the production of hormones and neurotransmitters. This compound has also been shown to modulate the activity of certain immune cells, such as T cells and B cells, as well as to modulate the activity of certain cardiovascular receptors, such as the angiotensin II receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity level. It is also relatively stable and can be stored for long periods of time. However, this compound is also limited in its applications. It is not very soluble in water and has a low solubility in organic solvents. In addition, this compound is not very stable in the presence of strong acids and bases.
Zukünftige Richtungen
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate has potential future applications in a variety of areas. For example, this compound could be used to synthesize compounds that can modulate the activity of certain receptors involved in the body’s metabolism, immune system, and cardiovascular system. In addition, this compound could be used to synthesize compounds that can modulate the expression of genes. Finally, this compound could be used to synthesize compounds that can modulate the activity of certain enzymes involved in the metabolism of fats and carbohydrates, as well as the production of hormones and neurotransmitters.
Eigenschaften
IUPAC Name |
azanium;2-[2-(furan-2-yl)cyclohexyl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4.H3N/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10;/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDIEDRVSPARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3212416.png)
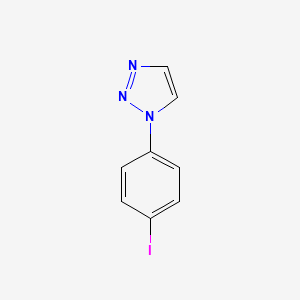
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212426.png)
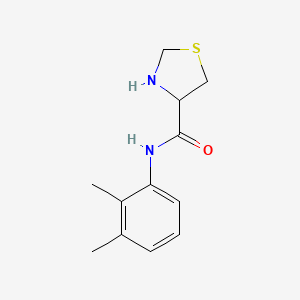
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)

![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)
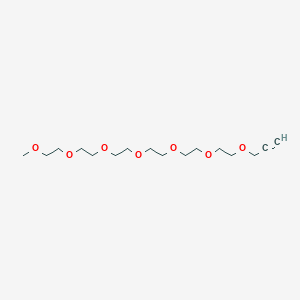
![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)
